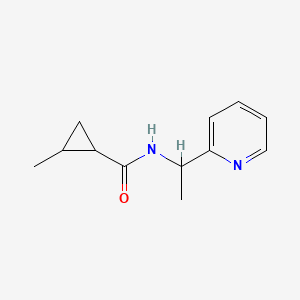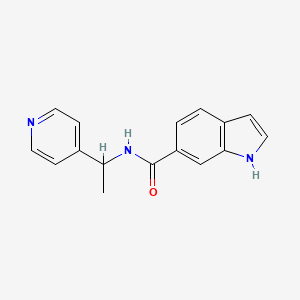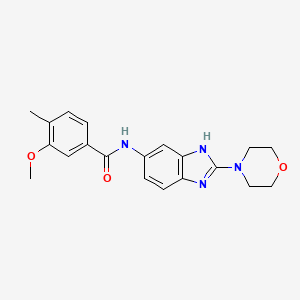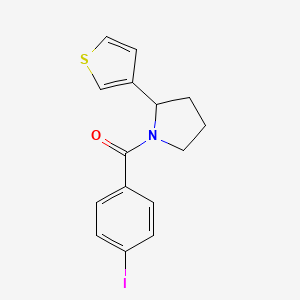
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as BRD-K02444789, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of pyrrolidine derivatives and has been found to exhibit various biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and survival. It has also been found to induce the production of reactive oxygen species, which can lead to apoptosis.
Biochemical and Physiological Effects:
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been found to exhibit various biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. It has also been found to induce the production of reactive oxygen species, which can lead to apoptosis. Additionally, it has been found to exhibit anti-oxidant properties, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone in lab experiments is its ability to exhibit various biological activities. This makes it a potential candidate for the treatment of various diseases and for scientific research. However, one of the limitations of using this compound is its relatively low yield in the synthesis method. This can make it difficult to obtain large quantities of the compound for lab experiments.
Direcciones Futuras
There are several future directions for the research and development of (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone. One potential direction is to further investigate its anti-cancer properties and explore its potential as a cancer treatment. Another potential direction is to investigate its anti-inflammatory and anti-oxidant properties and explore its potential as a treatment for various inflammatory and oxidative stress-related diseases. Additionally, further research can be conducted to explore the mechanism of action of this compound and to develop more efficient synthesis methods to obtain larger quantities of the compound for lab experiments.
Métodos De Síntesis
The synthesis of (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of 4-bromobenzaldehyde with 2-thiophen-3-ylacetic acid in the presence of triethylamine and acetic anhydride. The resulting intermediate is then treated with pyrrolidine and para-toluene sulfonic acid to yield the final product. The yield of the synthesis method is reported to be around 70%.
Aplicaciones Científicas De Investigación
(4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been found to exhibit various biological activities, making it a potential candidate for scientific research. One of the most notable applications of this compound is in the field of cancer research. Studies have shown that (4-Bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone can inhibit the growth of cancer cells and induce apoptosis. It has also been found to exhibit anti-inflammatory and anti-oxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propiedades
IUPAC Name |
(4-bromophenyl)-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNOS/c16-13-5-3-11(4-6-13)15(18)17-8-1-2-14(17)12-7-9-19-10-12/h3-7,9-10,14H,1-2,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBSIUJQVKWJHPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=C(C=C2)Br)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Azetidine-1-carbonyl)-2-[(2-fluorophenyl)methyl]thiomorpholin-3-one](/img/structure/B7495199.png)

![5,6-diamino-3-(4-chlorophenyl)-8-(diethylamino)-2-oxo-1H-pyrrolo[2,3-c][2,7]naphthyridine-9-carbonitrile](/img/structure/B7495226.png)
![5-chloro-N-[3-[(1,1-dioxothiolan-3-yl)amino]-3-oxopropyl]thiophene-2-carboxamide](/img/structure/B7495230.png)
![2,5-dichloro-N-[[3-methoxy-4-(oxolan-2-ylmethoxy)phenyl]methyl]benzamide](/img/structure/B7495235.png)
![4-chloro-N-[(1-phenylpyrrolidin-3-yl)methyl]benzamide](/img/structure/B7495258.png)
![N-[4-(diethylamino)phenyl]-3-methyl-2-[(2-phenoxyacetyl)amino]butanamide](/img/structure/B7495265.png)


![2-{[(4-Chlorophenyl)carbamoyl]amino}-4-methylpentanoic acid](/img/structure/B7495297.png)
![2-(3,4-Difluorophenoxy)-7-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7495302.png)

![N-[3-(azepan-1-ylsulfonyl)phenyl]pyrazine-2-carboxamide](/img/structure/B7495305.png)